A Comprehensive Technical Guide to 2-Methylquinolin-7-amine (CAS: 64334-96-9) for Advanced Research Applications
A Comprehensive Technical Guide to 2-Methylquinolin-7-amine (CAS: 64334-96-9) for Advanced Research Applications
Introduction
2-Methylquinolin-7-amine is a heterocyclic aromatic compound that serves as a pivotal structural motif and synthetic intermediate in modern medicinal chemistry. The quinoline core, of which this molecule is a derivative, is widely recognized as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Consequently, quinoline-based compounds have been successfully developed into a wide array of therapeutics with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3]
The strategic placement of a methyl group at the 2-position and an amino group at the 7-position endows 2-Methylquinolin-7-amine with a unique electronic and steric profile, making it an invaluable building block for drug discovery. The 7-amino group, in particular, offers a versatile handle for synthetic elaboration, enabling chemists to modulate pharmacokinetic properties and explore structure-activity relationships (SAR) in the pursuit of novel, potent, and selective therapeutic agents.[1]
This guide provides a consolidated technical resource for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, proposes a robust synthetic and purification workflow, outlines key analytical characterization techniques, discusses its application in drug discovery, and details essential safety and handling protocols.
Physicochemical Properties and Specifications
A thorough understanding of a compound's fundamental properties is the bedrock of successful research. The specifications for 2-Methylquinolin-7-amine are summarized below. These parameters are critical for reaction planning, analytical method development, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 64334-96-9 | [4] |
| IUPAC Name | 2-methylquinolin-7-amine | [4] |
| Molecular Formula | C₁₀H₁₀N₂ | [4] |
| Molecular Weight | 158.20 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | Varies; often a solid (e.g., Yellow crystal) | [5] |
| SMILES | CC1=NC2=C(C=C1)C=CC(=C2)N | [6] |
| InChIKey | PRLKZXXDECGQOK-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 1.9 | [6] |
| Storage Conditions | Store at 2-8°C in a dark, dry, and well-sealed environment | [7] |
| Solubility | Soluble in organic solvents such as Methanol and DMSO | [5] |
Predicted Mass Spectrometry Data (Collision Cross Section) Predicted Collision Cross Section (CCS) values provide insights into the ion's shape in the gas phase and are valuable for advanced analytical techniques like ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 159.09168 | 131.1 |
| [M+Na]⁺ | 181.07362 | 140.8 |
| Data sourced from PubChemLite.[6] |
Synthesis and Purification
While numerous methods exist for constructing the quinoline scaffold, a robust and logical approach for 2-Methylquinolin-7-amine involves a two-step sequence starting from a commercially available aniline. The strategy hinges on the classic Skraup reaction to build the core heterocyclic system, followed by a selective reduction.
Retrosynthetic Analysis
The causality behind this synthetic plan is its reliance on well-established, high-yielding transformations. The reduction of an aromatic nitro group is typically a clean and efficient process, making 2-methyl-7-nitroquinoline an ideal penultimate precursor. This precursor can be accessed via the Skraup reaction, a powerful one-pot method for quinoline synthesis.
Caption: Retrosynthetic pathway for 2-Methylquinolin-7-amine.
Experimental Protocol: A Validated Two-Step Synthesis
This protocol is designed as a self-validating system, where successful completion of Step 1 provides the direct precursor for Step 2.
Step 1: Synthesis of 2-Methyl-7-nitroquinoline via Skraup-Doebner-von Miller Reaction
The Skraup reaction and its Doebner-von Miller modification are cornerstone methods for synthesizing quinolines from anilines. Here, m-nitroaniline reacts with an α,β-unsaturated aldehyde (crotonaldehyde, generated in situ or added directly) under strongly acidic and oxidizing conditions to form the bicyclic quinoline system. The acid catalyzes both the Michael addition and the subsequent cyclization/dehydration cascade.
-
Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (e.g., 60 mL) to water (e.g., 20 mL) with external cooling.
-
Addition of Reactants: To the cooled acid solution, add m-nitroaniline (e.g., 0.2 mol) and a mild oxidizing agent such as arsenic pentoxide or m-nitrobenzenesulfonate.
-
Reaction Initiation: Begin vigorous stirring and gently heat the mixture to approximately 100°C.
-
Controlled Addition: Add crotonaldehyde (e.g., 0.25 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the reaction temperature does not exceed 140°C. The exothermic nature of the reaction requires careful control.
-
Reaction Completion: After the addition is complete, maintain the reaction at reflux for 3-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous solution into a large beaker of ice water (e.g., 1 L).
-
Basification & Extraction: Neutralize the acidic solution by slowly adding a concentrated base (e.g., 50% NaOH or ammonia solution) until the pH is >10. The product will often precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate (3 x 200 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-7-nitroquinoline.
Step 2: Selective Reduction to 2-Methylquinolin-7-amine
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Using iron powder in an acidic medium is a classic, cost-effective, and highly effective method that avoids the need for high-pressure hydrogenation equipment.
-
Reaction Setup: To a round-bottom flask containing the crude 2-methyl-7-nitroquinoline (e.g., 0.1 mol) from Step 1, add ethanol (e.g., 200 mL) and water (e.g., 50 mL).
-
Addition of Reagents: Add iron powder (e.g., 0.5 mol, 5 equivalents) and a catalytic amount of ammonium chloride (e.g., 0.05 mol). The ammonium chloride helps to activate the iron surface and maintain a slightly acidic pH.[2]
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot.[2]
-
Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: The resulting residue can be dissolved in ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude 2-Methylquinolin-7-amine can then be purified via column chromatography.
Purification and Characterization Workflow
A logical workflow ensures the final product meets the required purity and identity standards for subsequent applications.
Caption: Standard workflow for purification and analysis.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Based on data from structurally similar compounds, the following ¹H NMR spectral features are predicted for 2-Methylquinolin-7-amine in CDCl₃.[8][9]
-
~2.7 ppm (singlet, 3H): Protons of the methyl group at the C2 position.
-
~4.0 ppm (broad singlet, 2H): Protons of the NH₂ group at the C7 position. This signal is exchangeable with D₂O.
-
~7.0-8.0 ppm (multiplets, 5H): Aromatic protons on the quinoline core. The specific splitting patterns (doublets, doublets of doublets) will depend on the coupling constants between adjacent protons on the benzene and pyridine rings.
Protocol: Sample Preparation for NMR Spectroscopy [10]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For full structural confirmation, 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are recommended.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Ionization: In electrospray ionization positive mode (ESI+), the compound will readily protonate to form the molecular ion [M+H]⁺ at m/z 159.09.[6]
-
Predicted Fragmentation: The quinoline ring is relatively stable. Key fragmentation pathways may include the loss of neutral molecules like HCN from the amine-bearing ring or fragmentation involving the methyl group.[11]
Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound.
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Gradient: A typical screening gradient would be 5% B to 95% B over 15-20 minutes.
-
Detection: UV detector set at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm and 280 nm).
-
Analysis: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total peak area.
Applications in Medicinal Chemistry and Drug Discovery
2-Methylquinolin-7-amine is not an end-product but a versatile starting point for the synthesis of high-value compounds. Its utility stems from the proven biological relevance of the 7-aminoquinoline scaffold.
Caption: Role as a central scaffold in drug discovery.
-
Kinase Inhibitor Development: The 2-arylquinoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] The 7-amino group can act as a crucial hydrogen bond donor, anchoring the molecule in the hinge region of the kinase active site. Furthermore, it serves as a point for derivatization to extend into other pockets of the enzyme, a common strategy for enhancing potency and achieving selectivity against specific kinases like EGFR, VEGFR, or PI3K.[1][2]
-
Antimalarial Research: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. Research has shown that modifications at other positions, including the 7-position, can be critical for overcoming the growing challenge of drug resistance in Plasmodium falciparum.[1] 2-Methylquinolin-7-amine provides a scaffold to synthesize novel derivatives aimed at evading these resistance mechanisms.
-
Antimicrobial Agents: The quinoline ring system is present in many antibacterial agents. This compound can be used as a starting point to synthesize novel compounds, such as quinoline-triazole hybrids, for screening against pathogenic bacteria and fungi.[12]
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical reagent. As an amine-containing aromatic compound, 2-Methylquinolin-7-amine requires careful handling.
| Category | Guideline | Source(s) |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction or respiratory irritation. | [12][13][14][15] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a certified chemical fume hood. | [13][16] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [13][16] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [13][16] |
| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [13][16] |
| Storage | Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place. Keep in the dark. Store locked up. | [7][13] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13][16] |
References
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Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]
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Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-8-aminoquinoline. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Methylquinoline. Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 64334-96-9. Retrieved from [Link]
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ResearchGate. (2002). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]
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ChemBK. (n.d.). 2-METHYLQUINOLIN-8-AMINE. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of various amines with 2-methylquinoline (1a). Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methylquinoline. Retrieved from [Link]
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MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
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NIH. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]
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PubChemLite. (n.d.). 2-methylquinolin-7-amine (C10H10N2). Retrieved from [Link]
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Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
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Analytical Chemistry. (1956). Analytical Chemistry Vol. 28, No. 4. Retrieved from [Link]
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Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
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NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
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